molecular formula C14H15FN2O2 B2787347 2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione CAS No. 1159976-76-7

2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B2787347
CAS No.: 1159976-76-7
M. Wt: 262.284
InChI Key: NPPANXDWWSDVKI-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione (hereafter referred to as Compound 1) is a β-diketone derivative synthesized via diazotization of 4-fluoroaniline with 5,5-dimethylcyclohexane-1,3-dione (dimedone) . Its structure features a diazenyl (-N=N-) linker connecting the 4-fluorophenyl group to the dimedone core (Figure 1). The compound crystallizes in a triclinic system (space group P-1) with lattice parameters a = 5.993 Å, b = 10.446 Å, c = 10.731 Å, and angles α = 97.765°, β = 102.860°, γ = 98.925° .

Physicochemical and ADMET Properties SwissADME predictions indicate that Compound 1 has a molecular weight of 290.3 g/mol, moderate lipophilicity (LogP = 2.5), and good gastrointestinal absorption.

Biological Activity In silico studies highlight Compound 1 as a cyclooxygenase-2 (COX-2) inhibitor, though its activity is lower than its structural analog, 5,5-dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione (Compound 2) .

Properties

IUPAC Name

2-[(4-fluorophenyl)diazenyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-5-3-9(15)4-6-10/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNGQLJDGXFBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)N=NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione typically involves the following steps:

  • Diazotization Reaction: : The process begins with the diazotization of 4-fluoroaniline. This involves treating 4-fluoroaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

  • Coupling Reaction: : The diazonium salt is then coupled with 5,5-dimethylcyclohexane-1,3-dione in an alkaline medium (usually sodium hydroxide, NaOH). This step results in the formation of the azo compound, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions such as temperature, pH, and reactant concentrations.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones or other oxidized derivatives.

  • Reduction: : Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of amines.

  • Substitution: : The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium dithionite (Na₂S₂O₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

  • Industry: : Utilized in the production of dyes, pigments, and other industrial chemicals due to its azo group, which imparts vivid colors.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Mechanistic and Computational Insights

  • DFT and Molecular Dynamics: Compound 2’s trifluoromethyl group stabilizes the enol tautomer of the β-diketone, enhancing its electronic polarization and binding affinity for COX-2 .
  • Hirshfeld Surface Analysis : Compound 1’s crystal packing is dominated by H···O interactions (45%), while C···H contacts contribute 22% .

Q & A

Basic Synthesis: What is the standard methodology for synthesizing 2-((4-fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione?

The compound is synthesized via diazotization of 4-fluoroaniline followed by coupling with 5,5-dimethylcyclohexane-1,3-dione (dimedone). Key steps include:

  • Dissolving 4-fluoroaniline in acidic medium (HCl/NaNO₂) at 0–5°C to generate the diazonium salt .
  • Coupling with dimedone in ethanol/water under controlled pH (4–6) to form the azo adduct .
  • Purification via recrystallization using acetonitrile or ethanol, yielding 75–90% purity. Confirmatory analysis includes IR (C=O at 1680–1650 cm⁻¹) and ¹H-NMR (dimethyl groups at δ 1.0–1.2 ppm) .

Advanced Synthesis: How can reaction conditions be optimized to minimize byproducts during diazo coupling?

Byproduct formation (e.g., hydrolyzed diazonium salts) is mitigated by:

  • Temperature control : Maintain diazotization at ≤5°C to prevent decomposition .
  • pH adjustment : Use buffered coupling media (pH 4–6) to stabilize the diazonium intermediate .
  • Solvent selection : Polar aprotic solvents (e.g., dry xylene) improve coupling efficiency for sterically hindered substrates .
  • Catalytic additives : Trace Cu(I) salts (e.g., CuBr) enhance regioselectivity in analogous azo couplings .

Basic Characterization: What spectroscopic methods are most reliable for confirming the structure of this compound?

  • IR spectroscopy : Detect key functional groups:
    • C=O stretches (1650–1680 cm⁻¹) for the cyclohexanedione core .
    • N=N stretch (1440–1480 cm⁻¹) for the azo bond .
  • ¹H-NMR :
    • Dimedone methyl groups as singlets at δ 1.0–1.2 ppm .
    • Aromatic protons from the 4-fluorophenyl group as doublets (δ 7.2–7.8 ppm, J = 8–9 Hz) .
  • X-ray crystallography : Resolve tautomeric forms and confirm planar geometry of the azo group .

Advanced Characterization: How can contradictions in spectral data (e.g., unexpected ¹³C-NMR shifts) be resolved?

Unexpected shifts often arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .
  • DFT calculations : Compare experimental ¹³C shifts with B3LYP/6-311++G(d,p)-predicted values to assign ambiguous signals .
  • Crystallographic validation : Cross-reference NMR assignments with X-ray-derived bond lengths and angles .

Biological Activity: What methodologies are used to evaluate its potential as a COX-2 inhibitor?

  • In vitro assays :
    • COX-2 enzyme inhibition via ELISA, using celecoxib as a positive control .
    • Dose-response curves (IC₅₀ calculation) in human whole-blood assays .
  • In silico docking :
    • Molecular docking (AutoDock Vina) into COX-2 active site (PDB: 3LN1) to assess binding affinity .
    • MD simulations (AMBER) to validate stability of ligand-receptor interactions .

Computational Analysis: Which density functionals are most accurate for modeling its electronic properties?

  • Hybrid functionals : B3LYP or M06-2X with 6-311++G(d,p) basis sets provide reliable geometries and HOMO-LUMO gaps .
  • Validation : Compare computed vs. experimental UV-Vis spectra (TD-DFT) to assess accuracy .
  • NICS (Nucleus-Independent Chemical Shift) : Evaluate aromaticity of the fluorophenyl ring using B3LYP/6-31G(d) .

Data Contradictions: How to address discrepancies between theoretical and experimental dipole moments?

  • Solvent effects : Include PCM (Polarizable Continuum Model) in DFT calculations to account for solvation .
  • Conformational sampling : Use molecular dynamics (MD) to identify dominant conformers in solution .
  • Experimental replication : Measure dipole moments in multiple solvents (e.g., DMSO, chloroform) to isolate environmental influences .

Tautomerism: What analytical techniques differentiate keto-enol tautomers in this compound?

  • ¹³C-NMR : Enolic carbons appear downfield (δ 180–190 ppm) vs. keto C=O (δ 190–210 ppm) .
  • IR spectroscopy : Enol-OH stretches (3200–3500 cm⁻¹) in non-polar solvents .
  • X-ray crystallography : Directly observe hydrogen bonding patterns indicative of tautomeric forms .

Polymorphism: How do crystalline forms impact its photophysical properties?

  • SC-XRD : Resolve stacking interactions (e.g., π-π, H-bonding) that influence fluorescence quantum yield .
  • DSC/TGA : Correlate thermal stability with polymorphic transitions .
  • Solid-state UV-Vis : Compare absorption maxima between polymorphs to assess π-conjugation variations .

Structure-Activity Relationships (SAR): What substituent modifications enhance bioactivity?

  • Electron-withdrawing groups : Fluorine at the para position increases COX-2 selectivity by enhancing electrostatic interactions with Arg513 .
  • Steric effects : Bulkier substituents (e.g., trifluoromethyl) reduce activity due to hindered binding .
  • Proteolytic stability : Methyl groups on dimedone improve metabolic stability in hepatic microsome assays .

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